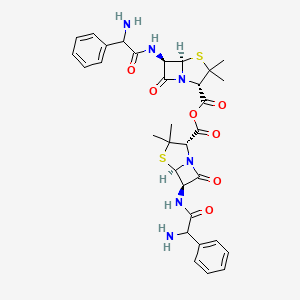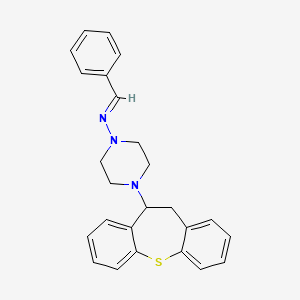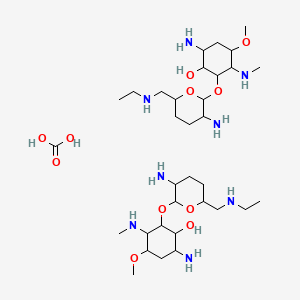
Istamycin C(sub 0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Istamycin C(sub 0) is typically produced through fermentation processes involving the bacterium Streptomyces tenjimariensis . The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production of Istamycin C(sub 0) can be influenced by the presence of certain chemical factors such as palmitate .
Industrial Production Methods: In industrial settings, the production of Istamycin C(sub 0) involves large-scale fermentation processes. The bacterium Streptomyces tenjimariensis is cultured in a medium containing specific nutrients to optimize the yield of Istamycin C(sub 0) . The fermentation broth is then processed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Istamycin C(sub 0) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its chemical behavior.
Common Reagents and Conditions: Common reagents used in the reactions involving Istamycin C(sub 0) include oxidizing agents, reducing agents, and various solvents . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Istamycin C(sub 0) depend on the specific reagents and conditions used. These products are often derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Istamycin C(sub 0) has a wide range of scientific research applications. In chemistry, it is used to study the behavior of aminoglycoside antibiotics and their interactions with other molecules . In biology and medicine, Istamycin C(sub 0) is investigated for its antibacterial properties and potential therapeutic uses . It is also used in industrial applications, such as the development of new antibiotics and the study of bacterial resistance mechanisms .
Mecanismo De Acción
The mechanism of action of Istamycin C(sub 0) involves its interaction with bacterial ribosomal RNA, leading to the inhibition of protein synthesis . This interaction disrupts the normal functioning of the bacterial ribosome, ultimately resulting in the death of the bacterial cell . The molecular targets of Istamycin C(sub 0) include specific sites on the bacterial ribosome that are essential for protein synthesis .
Comparación Con Compuestos Similares
Istamycin C(sub 0) is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds share a core aminocyclitol moiety and various unusual sugars, which contribute to their antibacterial activity . Istamycin C(sub 0) is unique in its specific chemical structure and the presence of certain functional groups that differentiate it from other aminoglycosides .
List of Similar Compounds:- Kanamycin
- Gentamicin
- Neomycin
- Butirosin
- Streptomycin
Propiedades
Número CAS |
83860-42-8 |
|---|---|
Fórmula molecular |
C33H70N8O11 |
Peso molecular |
755.0 g/mol |
Nombre IUPAC |
6-amino-2-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-4-methoxy-3-(methylamino)cyclohexan-1-ol;carbonic acid |
InChI |
InChI=1S/2C16H34N4O4.CH2O3/c2*1-4-20-8-9-5-6-10(17)16(23-9)24-15-13(19-2)12(22-3)7-11(18)14(15)21;2-1(3)4/h2*9-16,19-21H,4-8,17-18H2,1-3H3;(H2,2,3,4) |
Clave InChI |
VIJWSJRQTCTPQI-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



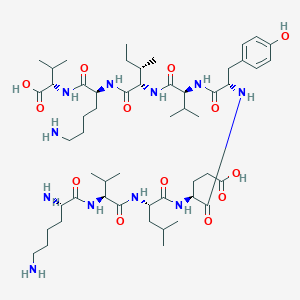
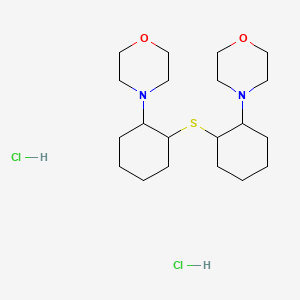


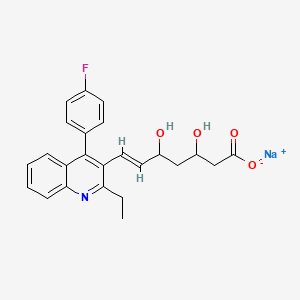
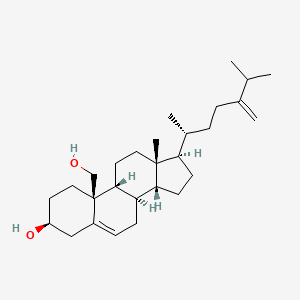
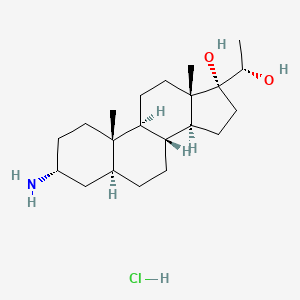
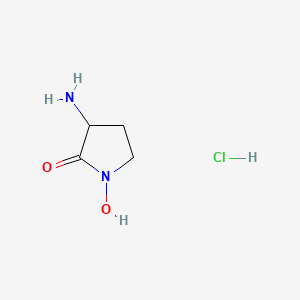
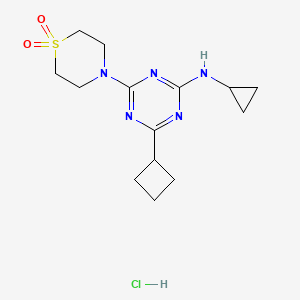
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
